N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
CAS No.: 1421493-87-9
Cat. No.: VC5437663
Molecular Formula: C20H20ClFN6O
Molecular Weight: 414.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421493-87-9 |
---|---|
Molecular Formula | C20H20ClFN6O |
Molecular Weight | 414.87 |
IUPAC Name | N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Standard InChI | InChI=1S/C20H20ClFN6O/c1-14-23-18(26-6-2-3-7-26)13-19(24-14)27-8-10-28(11-9-27)20(29)25-15-4-5-17(22)16(21)12-15/h2-7,12-13H,8-11H2,1H3,(H,25,29) |
Standard InChI Key | XIKUANPFMKJBNN-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)N4C=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises three distinct regions (Figure 1):
-
Piperazine-carboxamide backbone: Provides conformational flexibility and hydrogen-bonding capacity.
-
2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl substituent: Contributes aromatic stacking potential and electronic diversity.
-
3-Chloro-4-fluorophenyl group: Enhances lipophilicity and target binding specificity.
Key Physicochemical Properties
The compound’s moderate logP suggests balanced solubility and membrane permeability, aligning with orally bioavailable drug candidates .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key fragments (Table 1):
-
Piperazine-1-carboxamide: Prepared via carboxamide coupling between piperazine and 3-chloro-4-fluorophenyl isocyanate.
-
2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl: Synthesized through Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) .
-
Fragment assembly: Likely employs Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to connect the pyrimidine and piperazine units .
Table 1: Representative Synthetic Steps
Physicochemical and ADME Properties
Table 2: Predicted ADME Parameters
Parameter | Value | Method/Source |
---|---|---|
Aqueous solubility (25°C) | 12 µM (low) | SwissADME |
Caco-2 permeability | 4.1 × 10⁻⁶ cm/s | PreADMET |
Plasma protein binding | 89% | QikProp |
CYP3A4 inhibition | Moderate (Ki = 6.3 µM) | admetSAR |
The low solubility may necessitate formulation enhancements (e.g., nanocrystallization) .
Applications in Drug Discovery
Oncology
As a kinase inhibitor candidate, this compound could target:
Central Nervous System (CNS) Disorders
Piperazine derivatives often cross the blood-brain barrier (logBB = 0.34 predicted), suggesting potential in Alzheimer’s or Parkinson’s disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume